BenchChemオンラインストアへようこそ!

N-(3-(quinolin-8-yloxy)propyl)isobutyramide

Lipophilicity Drug-likeness ADME Prediction

N-(3-(quinolin-8-yloxy)propyl)isobutyramide is a synthetic small molecule (C16H20N2O2, MW 272.34 g/mol) featuring an 8-hydroxyquinoline ether linked via a propyl spacer to an isobutyramide group. It belongs to the class of quinoline derivatives, a privileged scaffold in drug discovery known for diverse biological activities including antimicrobial, anticancer, and metal-chelating properties.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1235347-11-1
Cat. No. B2746767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(quinolin-8-yloxy)propyl)isobutyramide
CAS1235347-11-1
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC(C)C(=O)NCCCOC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C16H20N2O2/c1-12(2)16(19)18-10-5-11-20-14-8-3-6-13-7-4-9-17-15(13)14/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,18,19)
InChIKeyKDOQVMHCHYWFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(quinolin-8-yloxy)propyl)isobutyramide (CAS 1235347-11-1): A Quinoline-Based Building Block for Medicinal Chemistry and Chemical Biology


N-(3-(quinolin-8-yloxy)propyl)isobutyramide is a synthetic small molecule (C16H20N2O2, MW 272.34 g/mol) featuring an 8-hydroxyquinoline ether linked via a propyl spacer to an isobutyramide group . It belongs to the class of quinoline derivatives, a privileged scaffold in drug discovery known for diverse biological activities including antimicrobial, anticancer, and metal-chelating properties [1]. The compound is commercially available for non-human research purposes from multiple vendors . However, unlike extensively characterized quinoline drugs, this specific compound lacks published potency data against defined molecular targets, placing it in the category of a versatile synthetic intermediate or probe candidate rather than a validated lead molecule.

Why N-(3-(quinolin-8-yloxy)propyl)isobutyramide Cannot Be Readily Substituted by Other Quinoline Derivatives


Although the quinoline scaffold is common to many bioactive compounds, small structural variations in the linker and amide group can drastically alter physicochemical properties, target engagement, and metabolic stability [1]. The propyl ether chain in N-(3-(quinolin-8-yloxy)propyl)isobutyramide provides a specific spacer length and conformational flexibility that directly impacts its ability to interact with biological targets, while the isobutyramide terminus offers a hydrogen-bond donor/acceptor pattern distinct from related analogs bearing cyclopropane, acetyl, or aryl amide groups [2]. Generic substitution with a different quinoline derivative—even a closely related one—can lead to different solubility, permeability, metabolic stability, or off-target profiles, making procurement of the exact structure critical for reproducible research.

Quantitative Differentiation of N-(3-(quinolin-8-yloxy)propyl)isobutyramide Against Its Closest Analogs


Predicted Lipophilicity (cLogP) Comparison: Isobutyramide vs. Cyclopropanecarboxamide Analog

Computational prediction of lipophilicity indicates that N-(3-(quinolin-8-yloxy)propyl)isobutyramide has a higher cLogP than its direct analog N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide [1]. The isobutyramide group (branched C3) provides approximately 0.5 log units greater lipophilicity compared to the cyclopropane amide, which may translate to improved membrane permeability but potentially reduced aqueous solubility.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Donor/Acceptor Profile vs. 8-Hydroxyquinoline Parent

Unlike 8-hydroxyquinoline (8-HQ), which possesses a free phenolic -OH group capable of strong bidentate metal chelation, N-(3-(quinolin-8-yloxy)propyl)isobutyramide has the 8-OH converted to an ether linkage, eliminating the primary metal-binding site [1][2]. The target compound instead offers an amide NH and carbonyl oxygen as hydrogen-bond donors/acceptors, with a hydrogen bond donor count of 1 and acceptor count of 3, compared to 1 donor and 2 acceptors for 8-HQ.

Metal Chelation Hydrogen Bonding Coordination Chemistry

Molecular Weight and Fraction csp³ Comparison with Drug-Like Quinoline Derivatives

With a molecular weight of 272.34 g/mol and a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.50, N-(3-(quinolin-8-yloxy)propyl)isobutyramide resides within favorable drug-like property space [1]. In contrast, many biologically active quinoline derivatives (e.g., chloroquine, MW 319.9; amodiaquine, MW 355.9) are heavier and more aromatic. The target compound's Fsp³ of 0.50 is higher than the average for oral drugs (Fsp³ ≈ 0.36-0.42), suggesting greater three-dimensional character and potentially improved target selectivity.

Drug-likeness Lead-likeness Physicochemical Property Space

Best Application Scenarios for Procuring N-(3-(quinolin-8-yloxy)propyl)isobutyramide


Fragment-Based and Lead-Like Library Design

With MW < 300 Da and Fsp³ of 0.50, this compound meets lead-like criteria and can serve as a three-dimensional scaffold for fragment-based screening campaigns. Unlike flatter, more aromatic quinoline fragments, its saturated propyl linker and branched isobutyramide introduce conformational flexibility that may enable novel binding modes not accessible to rigid analogs [1]. Procurement of the exact structure ensures the desired 3D character, which is lost in the more common 8-hydroxyquinoline or 8-aminoquinoline fragments.

Non-Chelating Quinoline Probe for Biological Target Identification

The ether-protected 8-position eliminates the strong metal-chelating properties of 8-HQ, making this compound suitable for cell-based assays and biochemical screens where metal chelation artifacts (e.g., false-positive kinase inhibition, metal-dependent cytotoxicity) must be avoided [1][2]. Researchers investigating quinoline-binding protein targets without confounding metal chelation effects should select this compound over unprotected 8-hydroxyquinoline derivatives.

Synthetic Intermediate for Structure–Activity Relationship (SAR) Exploration

The isobutyramide group provides a distinct steric and electronic profile compared to the cyclopropane, acetyl, and benzamide analogs. For medicinal chemistry teams exploring the SAR around quinoline ether amides, this compound fills a specific lipophilicity and steric niche [1]. Its procurement allows direct comparison within a congeneric series, quantifying the contribution of the branched amide to target potency and selectivity.

Negative Control or Tool Compound in Metal-Dependent Enzyme Studies

Because the compound lacks the free 8-OH necessary for metal coordination, it can serve as a valuable negative control in studies investigating metal-dependent enzymes (e.g., tyrosinase, metallo-β-lactamases, matrix metalloproteinases) where 8-HQ-based inhibitors are used [1]. The ether linkage prevents metal binding while preserving the quinoline core, enabling robust interpretation of structure–activity relationships.

Quote Request

Request a Quote for N-(3-(quinolin-8-yloxy)propyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.